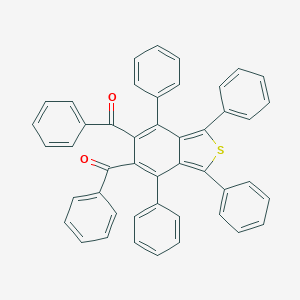
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C15H22O2 It is a derivative of benzoic acid, characterized by the presence of three methyl groups and a neopentyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid typically involves the acylation of sym-trimethylbenzene with chloroacetyl chloride in the presence of an acylating catalyst. This reaction is followed by a chloroform reaction with sodium hypochlorite, using a phase transfer catalyst such as quaternary ammonium salt. The final step involves hydrolysis, extraction, acid neutralization, and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylbenzoic acid: Similar structure but lacks the neopentyl group.
3,5-Dimethylbenzoic acid: Contains two methyl groups instead of three.
4-tert-Butylbenzoic acid: Contains a tert-butyl group instead of a neopentyl group.
Uniqueness
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid is unique due to the presence of both three methyl groups and a neopentyl group on the benzene ring. This unique structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33g/mol |
IUPAC-Name |
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-9-7-10(2)13(14(16)17)11(3)12(9)8-15(4,5)6/h7H,8H2,1-6H3,(H,16,17) |
InChI-Schlüssel |
ZSQNERWLNJWTHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CC(C)(C)C)C)C(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1CC(C)(C)C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis(acetyloxy)-3,4,6-tris[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515035.png)
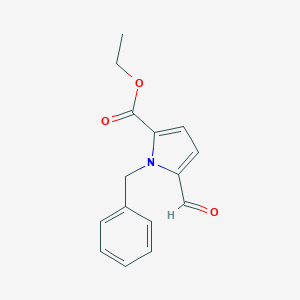
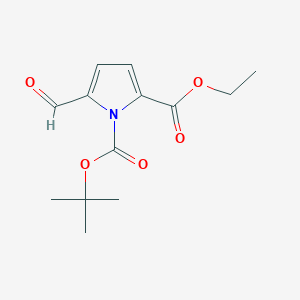
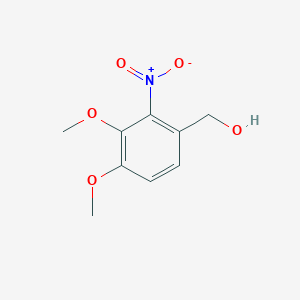
![2,3-Piperidinedione 3-{[5-(benzyloxy)-2-fluorophenyl]hydrazone}](/img/structure/B515044.png)
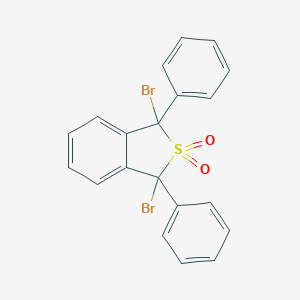
![N-[2-(3-oxoprop-1-enyl)phenyl]benzamide](/img/structure/B515047.png)
![2-phenyl-1H-dibenzo[e,g]indole](/img/structure/B515049.png)
![1,2-Dibromo-3,8-diphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B515051.png)
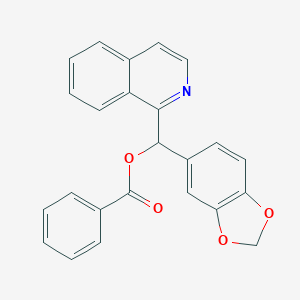
![1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515054.png)
![5-Bromopentacyclo[8.6.6.0~3,8~.0~11,16~.0~17,22~]docosa-3,5,7,11,13,15,17,19,21-nonaene](/img/structure/B515058.png)
